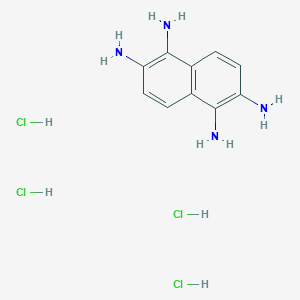

Naphthalene-1,2,5,6-tetraamine tetrahydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Naphthalene-1,2,5,6-tetraamine tetrahydrochloride (CAS: 51772-73-7) is a polyamine derivative of naphthalene with four primary amine groups at positions 1, 2, 5, and 6, stabilized as a tetrahydrochloride salt. Its molecular formula is C₁₀H₁₆Cl₄N₄, and it has a molecular weight of 334.1 g/mol . The hydrochloride salt form enhances its stability and solubility in aqueous systems, making it suitable for laboratory use, particularly in synthetic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,2,5,6-tetraamine tetrahydrochloride can be synthesized through a series of chemical reactions involving nitration, reduction, and amination of naphthalene derivatives. One common method involves the dinitration of 1,5-naphthalenediamine, followed by reduction and subsequent amination to introduce the amine groups . The reaction conditions typically involve the use of strong acids and reducing agents under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,2,5,6-tetraamine tetrahydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine groups or the naphthalene ring.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .

Scientific Research Applications

Naphthalene-1,2,5,6-tetraamine tetrahydrochloride is a derivative of naphthalene with four amino groups at the 1, 2, 5, and 6 positions, typically used as a precursor in synthesizing various compounds for different applications . The compound's structure allows for diverse chemical reactivity and biological interactions.

Scientific Research Applications

Naphthalene-1,2,5,6-tetraamine and its salts are valuable in synthesizing nitrogen-containing arenes and other structures . Specifically, they can be converted into bis(thiadiazole) and bis(thiadiazine), which are related to compounds widely incorporated in π-conjugated polymers and small molecules used in thin-film optoelectronic devices, including light-emitting diodes, solar cells, field-effect transistors, and biosensors . 1,2,5,6-Tetraaminonaphthalene derivatives have been studied for potential biological activities. The unique arrangement of amino groups on the naphthalene ring provides distinct electronic and steric properties compared to similar compounds, enhancing its reactivity and potential applications in materials science and medicinal chemistry.

Mechanism of Action

The mechanism of action of naphthalene-1,2,5,6-tetraamine tetrahydrochloride involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and other interactions with biological molecules, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized into three groups: tetralin-based amines , benzene polyamines , and naphthalene diimides . Key differences include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Naphthalene-1,2,5,6-tetraamine tetrahydrochloride | C₁₀H₁₆Cl₄N₄ | 334.1 | Fully aromatic naphthalene core with four amines at 1,2,5,6 positions |

| (R)-6-Methoxy-2-aminotetralin hydrochloride | C₁₁H₁₆ClNO | ~213.5* | Partially saturated tetralin ring with methoxy (C6) and amine (C2) groups |

| 1,2,4,5-Tetraaminobenzene tetrahydrochloride | C₆H₁₀Cl₄N₄ | ~279.8* | Benzene ring with four amines at 1,2,4,5 positions |

| 1,2,5,6-Naphthalene diimide (1,2,5,6-NDI) | C₁₂H₆N₂O₄ | 242.2 | Naphthalene core with imide groups at 1,2,5,6 positions |

*Calculated based on molecular formula.

- Aromatic vs. Saturated Cores: The target compound retains a fully aromatic naphthalene system, whereas tetralin derivatives (e.g., (R)-6-Methoxy-2-aminotetralin) have a partially saturated ring, altering electronic properties and conformational flexibility .

- Functional Groups : Unlike naphthalene diimides (NDIs), which feature electron-deficient imide groups, the tetraamine’s primary amines are nucleophilic and protonatable, enabling diverse reactivity in acidic or coordinating environments .

- Isomerism : Positional isomerism significantly impacts properties. For example, 1,4,5,8-NDI and 1,2,5,6-NDI exhibit distinct electrochemical behaviors due to differences in π-conjugation pathways . Similarly, the 1,2,5,6-tetraamine configuration may influence chelation efficiency compared to benzene-based analogs .

Physicochemical Properties

- Solubility : Hydrochloride salts like this compound are typically water-soluble due to ionic dissociation, whereas neutral amines (e.g., NDIs) require polar aprotic solvents .

- Stability : The tetrahydrochloride form enhances shelf-life compared to free bases, which are prone to oxidation. In contrast, NDIs exhibit high thermal and oxidative stability due to their rigid, conjugated structures .

- Purity: Commercial samples of the tetraamine are ≥95% pure, comparable to other research-grade compounds like (R)-6-Methoxy-2-aminotetralin hydrochloride .

Biological Activity

Naphthalene-1,2,5,6-tetraamine tetrahydrochloride (NTA) is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Naphthalene-1,2,5,6-tetraamine can be synthesized from 1,5-naphthalenediamine through various chemical reactions involving regioselective dinitration and reduction processes. The synthesis of its salts has been documented as well, which can serve as precursors for other nitrogen-containing compounds .

Biological Activity Overview

NTA exhibits several biological activities that have been investigated in various studies:

- Anticancer Properties : Research has shown that naphthalene derivatives can possess anticancer properties. For instance, inhalation studies on naphthalene in rats indicated increased incidences of respiratory epithelial adenoma and olfactory neuroblastoma, suggesting a potential link to carcinogenic activity . While this raises concerns about toxicity, it also highlights the need for further exploration of its therapeutic potential against certain cancers.

- Genotoxicity : Naphthalene has been evaluated for its genotoxic effects. In cytogenetic tests with cultured Chinese hamster ovary cells, it induced significant increases in sister chromatid exchanges and chromosomal aberrations with metabolic activation . This genotoxic effect may limit the use of naphthalene derivatives in clinical settings but also suggests avenues for developing targeted therapies.

Case Study 1: Inhalation Studies in Rats

A comprehensive inhalation study conducted on F344/N rats exposed to naphthalene revealed significant findings regarding its biological activity. The study reported:

- Increased Incidences of Neoplasms : Male and female rats showed a significant increase in the incidence of neuroblastoma and adenoma associated with naphthalene exposure.

- Non-neoplastic Lesions : Exposure led to various non-neoplastic lesions such as atypical hyperplasia and chronic inflammation in the nasal epithelium .

Case Study 2: Synthesis of Derivatives

A study focused on synthesizing derivatives of naphthalene demonstrated that modifications could enhance biological activity. For instance, the introduction of guanidino groups into the naphthalene structure resulted in new redox-active compounds with potential applications in electron transfer processes .

Data Table: Biological Effects of Naphthalene Derivatives

Properties

Molecular Formula |

C10H16Cl4N4 |

|---|---|

Molecular Weight |

334.1 g/mol |

IUPAC Name |

naphthalene-1,2,5,6-tetramine;tetrahydrochloride |

InChI |

InChI=1S/C10H12N4.4ClH/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13;;;;/h1-4H,11-14H2;4*1H |

InChI Key |

GGCKABNZFDSHFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)N)N)N)N.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.